An In-depth Technical Guide to the Structure of 9,11-Anhydro-12-hydroxy Fusidic Acid
An In-depth Technical Guide to the Structure of 9,11-Anhydro-12-hydroxy Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of 9,11-Anhydro-12-hydroxy Fusidic Acid, a derivative of the well-known antibiotic, fusidic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its structural elucidation, potential synthesis, and analytical characterization.
Introduction: The Fusidane Core and its Derivatives
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1][2] Its unique steroidal structure, belonging to the fusidane class of tetracyclic triterpenoids, has been a subject of extensive research for the development of new therapeutic agents.[3][4][5] Modifications of the fusidic acid scaffold can lead to derivatives with altered biological activities, improved resistance profiles, or different pharmacokinetic properties. 9,11-Anhydro-12-hydroxy Fusidic Acid is one such derivative, characterized by specific structural modifications to the core fusidane skeleton.
The Molecular Architecture of 9,11-Anhydro-12-hydroxy Fusidic Acid
The structure of 9,11-Anhydro-12-hydroxy Fusidic Acid is best understood by dissecting its name, which signifies three key alterations from the parent fusidic acid molecule:
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9,11-Anhydro: This indicates the removal of a water molecule involving the hydroxyl group at position 11 and a hydrogen atom at position 9, resulting in the formation of a double bond between carbons 9 and 11.
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12-hydroxy: This signifies the introduction of a hydroxyl (-OH) group at the 12th carbon position of the steroid nucleus.
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Fusidic Acid: This denotes the retention of the core fusidane skeleton and the characteristic C-17 side chain.
The resulting molecular formula for 9,11-Anhydro-12-hydroxy Fusidic Acid is C₃₁H₄₆O₆, with a molecular weight of approximately 514.71 g/mol .
Deduced Chemical Structure
Caption: Deduced 2D structure of 9,11-Anhydro-12-hydroxy Fusidic Acid.
Stereochemistry
The stereochemistry of 9,11-Anhydro-12-hydroxy Fusidic Acid is expected to be inherited from the parent fusidic acid molecule, which has a complex and well-defined stereochemical arrangement. Maintaining the stereocenters is crucial for its biological activity.
Spectroscopic and Analytical Characterization
While specific experimental data for 9,11-Anhydro-12-hydroxy Fusidic Acid is scarce, we can predict its characteristic spectroscopic features based on the analysis of fusidic acid and its known derivatives.[6][7][8]
Mass Spectrometry (MS)
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Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent [M+H]⁺ ion at m/z 515.3372 and/or an [M+Na]⁺ ion at m/z 537.3192, corresponding to the molecular formula C₃₁H₄₇O₆⁺ and C₃₁H₄₆O₆Na⁺, respectively.
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Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the acetate group (CH₃COOH, 60 Da) from the C-16 position and the loss of water (H₂O, 18 Da) from the hydroxyl groups. Cleavage of the C-17 side chain is also a probable fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would be the most definitive methods for structural confirmation.
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¹H NMR:
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The absence of the characteristic proton signal for the C-11 hydroxyl group of fusidic acid.
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The appearance of a new olefinic proton signal in the region of the 9,11-double bond.
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A downfield shift of the proton at C-12 due to the presence of the new hydroxyl group.
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The characteristic signals for the fusidic acid side chain, including the vinyl proton and methyl groups, would be largely preserved.
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¹³C NMR:
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The disappearance of the carbon signal corresponding to C-11 bearing a hydroxyl group.
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The appearance of two new sp² carbon signals for the 9,11-double bond.
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A significant downfield shift for the C-12 carbon signal due to the attached hydroxyl group.
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Other carbon signals of the fusidane skeleton would show minor shifts compared to fusidic acid due to the electronic and conformational changes induced by the new double bond and hydroxyl group.
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| Predicted Key Spectroscopic Data | |
| Technique | Expected Observations |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 515.3372 |
| ¹H NMR | Absence of C-11 OH proton, new olefinic proton signal, downfield shift of C-12 proton. |
| ¹³C NMR | Two new sp² carbon signals (C-9 and C-11), downfield shift of C-12 carbon signal. |
Potential Synthesis and Formation
9,11-Anhydro-12-hydroxy Fusidic Acid is likely formed as a degradation product of fusidic acid under specific conditions or can be synthesized through targeted chemical modifications.
Formation as a Degradation Product
Fusidic acid is known to be susceptible to degradation under acidic, basic, and photolytic stress conditions.[9] The formation of the 9,11-anhydro structure is a common acid-catalyzed dehydration reaction of the 11-hydroxy group. The introduction of a 12-hydroxy group might occur through oxidative processes.
Caption: Potential degradation pathways to 9,11-Anhydro-12-hydroxy Fusidic Acid.
Synthetic Approach
A plausible synthetic route would involve the selective dehydration of a 12-hydroxy fusidic acid precursor.
Experimental Protocol: Hypothetical Synthesis
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Starting Material: 12-hydroxy Fusidic Acid (requires separate synthesis or isolation).
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Dehydration Reaction:
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Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane).
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Add a mild dehydrating agent (e.g., Martin's sulfurane or Burgess reagent) at a controlled temperature (e.g., 0 °C to room temperature).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification:
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Quench the reaction with a suitable aqueous solution.
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Extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Causality behind Experimental Choices:
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Mild Dehydrating Agent: The use of a mild and selective dehydrating agent is crucial to avoid unwanted side reactions and rearrangements in the complex fusidane skeleton.
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Aprotic Solvent: An aprotic solvent is chosen to prevent interference with the dehydration reaction.
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Chromatographic Purification: Due to the potential for side products, chromatographic purification is essential to isolate the target compound with high purity.
Conclusion and Future Perspectives
9,11-Anhydro-12-hydroxy Fusidic Acid represents an interesting structural analog of fusidic acid. While detailed biological and pharmacological data are not yet available, its unique structural features warrant further investigation. The methodologies and analytical predictions outlined in this guide provide a solid framework for researchers and drug development professionals to synthesize, isolate, and characterize this compound. Future studies should focus on confirming its structure through rigorous spectroscopic analysis and evaluating its antimicrobial activity and potential therapeutic applications. This exploration could unveil novel structure-activity relationships within the fusidane class of antibiotics, contributing to the ongoing search for new and effective antimicrobial agents.
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Marian, E., Tita, B., Duteanu, N., & Micle, O. (n.d.). Chemical structure of fusidic acid. ResearchGate. Retrieved from [Link]
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